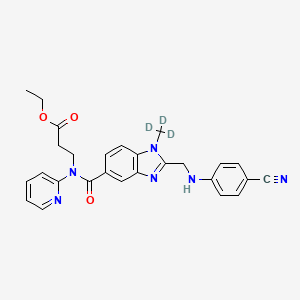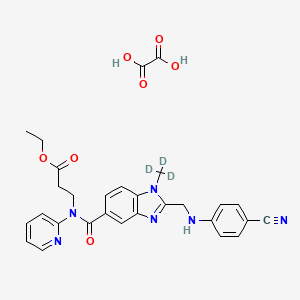
(S)-5-Oxo-3-thiomorpholinecarboxylic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-Oxo-3-thiomorpholinecarboxylic Acid Methyl Ester is a chemical compound characterized by its unique structure, which includes a thiomorpholine ring and a carboxylic acid ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Oxo-3-thiomorpholinecarboxylic Acid Methyl Ester typically involves the reaction of thiomorpholine with a suitable carboxylic acid derivative. One common method is the esterification of thiomorpholine-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
(S)-5-Oxo-3-thiomorpholinecarboxylic Acid Methyl Ester has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-5-Oxo-3-thiomorpholinecarboxylic Acid Methyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The thiomorpholine ring can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The ester group can undergo hydrolysis, releasing the active thiomorpholine derivative, which then exerts its biological effects.
Comparison with Similar Compounds
Thiomorpholine-3-carboxylic acid: Similar structure but lacks the ester group.
Thiomorpholine-4-carboxylic acid methyl ester: Similar ester functionality but different ring position.
5-Oxo-2-thiomorpholinecarboxylic acid methyl ester: Similar ester and carbonyl groups but different ring position.
Uniqueness: (S)-5-Oxo-3-thiomorpholinecarboxylic Acid Methyl Ester is unique due to its specific stereochemistry and the presence of both a thiomorpholine ring and a carboxylic acid ester group. This combination of features makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
118903-82-5 |
|---|---|
Molecular Formula |
C6H9NO3S |
Molecular Weight |
175.202 |
IUPAC Name |
methyl (3S)-5-oxothiomorpholine-3-carboxylate |
InChI |
InChI=1S/C6H9NO3S/c1-10-6(9)4-2-11-3-5(8)7-4/h4H,2-3H2,1H3,(H,7,8)/t4-/m1/s1 |
InChI Key |
RDOYROJGNXKEDB-SCSAIBSYSA-N |
SMILES |
COC(=O)C1CSCC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid-d3](/img/structure/B585635.png)
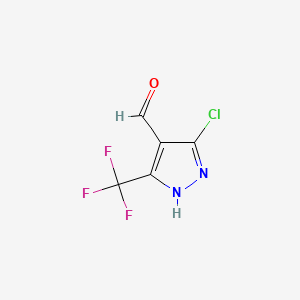
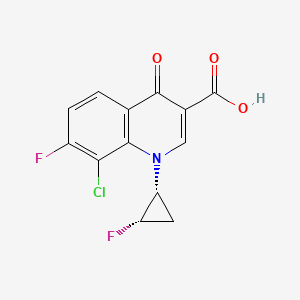

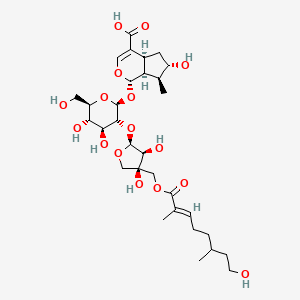

![2-[[(4-Cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic-d3 Acid Ethyl Ester](/img/structure/B585651.png)
